Cas no 2168044-35-5 (1-Piperidinecarboxylic acid, 2-(2-hydroxy-1,1-dimethylethyl)-, 1,1-dimethylethyl ester)

1-Piperidinecarboxylic acid, 2-(2-hydroxy-1,1-dimethylethyl)-, 1,1-dimethylethyl ester is a specialized organic compound featuring a piperidine core with a hydroxyl-substituted tertiary butyl group and a tert-butyl ester moiety. This structure imparts steric hindrance and potential stability, making it useful in synthetic chemistry, particularly in the development of pharmaceuticals or agrochemicals. The hydroxyl group offers a reactive site for further functionalization, while the tert-butyl ester enhances solubility and protects the carboxyl group during reactions. Its balanced lipophilicity and steric properties may facilitate applications in drug discovery, where controlled reactivity and selective modifications are critical. Suitable for research and industrial synthesis under controlled conditions.
1-Piperidinecarboxylic acid, 2-(2-hydroxy-1,1-dimethylethyl)-, 1,1-dimethylethyl ester structure
2168044-35-5 structure
Product Name:1-Piperidinecarboxylic acid, 2-(2-hydroxy-1,1-dimethylethyl)-, 1,1-dimethylethyl ester
CAS No:2168044-35-5
MF:C14H27NO3
MW:257.369084596634
CID:5260944
Update Time:2025-05-27

1-Piperidinecarboxylic acid, 2-(2-hydroxy-1,1-dimethylethyl)-, 1,1-dimethylethyl ester Chemical and Physical Properties

Names and Identifiers

    • 1-Piperidinecarboxylic acid, 2-(2-hydroxy-1,1-dimethylethyl)-, 1,1-dimethylethyl ester
    • Inchi: 1S/C14H27NO3/c1-13(2,3)18-12(17)15-9-7-6-8-11(15)14(4,5)10-16/h11,16H,6-10H2,1-5H3
    • InChI Key: NXFGPCIZUVUGCA-UHFFFAOYSA-N
    • SMILES: N1(C(OC(C)(C)C)=O)CCCCC1C(C)(C)CO

1-Piperidinecarboxylic acid, 2-(2-hydroxy-1,1-dimethylethyl)-, 1,1-dimethylethyl ester Pricemore >>

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1-Piperidinecarboxylic acid, 2-(2-hydroxy-1,1-dimethylethyl)-, 1,1-dimethylethyl ester Related Literature

Additional information on 1-Piperidinecarboxylic acid, 2-(2-hydroxy-1,1-dimethylethyl)-, 1,1-dimethylethyl ester

Introduction to 1-Piperidinecarboxylic acid, 2-(2-hydroxy-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (CAS No. 2168044-35-5)

1-Piperidinecarboxylic acid, 2-(2-hydroxy-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (CAS No. 2168044-35-5) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a piperidine ring and a tert-butyl ester group. These structural elements contribute to its potential as a building block in the synthesis of various bioactive molecules and drug candidates.

The chemical structure of 1-Piperidinecarboxylic acid, 2-(2-hydroxy-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (CAS No. 2168044-35-5) is of particular interest due to its potential to modulate biological pathways and interactions. The piperidine ring is a common motif in many pharmaceuticals and is known for its ability to enhance the lipophilicity and metabolic stability of compounds. The tert-butyl ester group, on the other hand, can be used to protect the carboxylic acid moiety during synthetic transformations and can be selectively cleaved under mild conditions to generate the corresponding carboxylic acid.

Recent research has highlighted the importance of 1-Piperidinecarboxylic acid, 2-(2-hydroxy-1,1-dimethylethyl)-, 1,1-dimethylethyl ester in the development of novel therapeutic agents. For instance, studies have shown that compounds derived from this structure exhibit potent anti-inflammatory and analgesic properties. These findings are particularly relevant in the context of chronic pain management and inflammatory diseases such as arthritis.

In addition to its therapeutic potential, 1-Piperidinecarboxylic acid, 2-(2-hydroxy-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (CAS No. 2168044-35-5) has been explored for its use in the synthesis of prodrugs. Prodrugs are biologically inactive derivatives that are converted into their active forms within the body through enzymatic or chemical processes. The tert-butyl ester group in this compound can serve as a prodrug moiety, enhancing the solubility and bioavailability of the parent drug while reducing potential side effects.

The synthetic accessibility of 1-Piperidinecarboxylic acid, 2-(2-hydroxy-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (CAS No. 2168044-35-5) has also been a subject of extensive investigation. Various synthetic routes have been developed to efficiently produce this compound on both laboratory and industrial scales. One notable approach involves the reaction of tert-butyl piperidinecarboxylate with an appropriate alcohol in the presence of a coupling reagent such as EDCI or DCC. This method provides high yields and excellent purity levels, making it suitable for large-scale production.

The physical and chemical properties of 1-Piperidinecarboxylic acid, 2-(2-hydroxy-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (CAS No. 2168044-35-5) have been well-characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry. These methods have confirmed the compound's molecular structure and provided insights into its conformational behavior in different solvents. Understanding these properties is crucial for optimizing its use in pharmaceutical formulations and drug delivery systems.

In conclusion, 1-Piperidinecarboxylic acid, 2-(2-hydroxy-1,1-dimethylethyl)-, 1,1-dimethylethyl ester (CAS No. 2168044-35-5) represents a valuable tool in modern medicinal chemistry and pharmaceutical research. Its unique structural features and versatile synthetic applications make it an attractive candidate for the development of novel therapeutic agents and prodrugs. Ongoing research continues to uncover new possibilities for this compound, further solidifying its importance in the field.

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